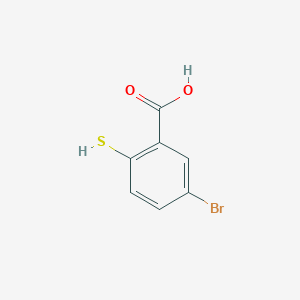

5-Bromo-2-mercaptobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2S/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UINIBOQGXIFOQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40489471 | |

| Record name | 5-Bromo-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61954-80-1 | |

| Record name | 5-Bromo-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40489471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-mercaptobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of 5-Bromo-2-mercaptobenzoic acid?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Bromo-2-mercaptobenzoic acid, a compound of interest in various fields of chemical and pharmaceutical research. This document details its structural characteristics, physicochemical parameters, and reactivity, supported by available data and predictive models.

Introduction

This compound is a substituted aromatic compound containing a carboxylic acid, a thiol group, and a bromine atom attached to the benzene ring. Its unique trifunctional nature makes it a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and functional materials. The presence of the thiol group offers a site for nucleophilic reactions and disulfide bond formation, while the carboxylic acid provides a handle for amide and ester synthesis. The bromine atom can be utilized in cross-coupling reactions to introduce further molecular complexity.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 61954-80-1 | [1][2] |

| Molecular Formula | C₇H₅BrO₂S | [3] |

| Molecular Weight | 233.08 g/mol | [3] |

| Melting Point | 183 °C | [1] |

| Boiling Point (Predicted) | 353.3 ± 32.0 °C | [1] |

| Density (Predicted) | 1.782 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.15 ± 0.36 | [1] |

| Storage Temperature | Inert atmosphere, Room Temperature | [1] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of its three functional groups: the carboxylic acid, the thiol, and the aryl bromide.

Carboxylic Acid Group:

-

Esterification: Reacts with alcohols in the presence of an acid catalyst to form the corresponding esters.

-

Amide Formation: Reacts with amines to form amides, a common linkage in pharmaceutical compounds.

-

Acid-Base Reactions: As a carboxylic acid, it can donate a proton to form a carboxylate salt.

Thiol Group:

-

Nucleophilic Reactions: The thiol group is a potent nucleophile and can participate in various substitution and addition reactions.

-

Disulfide Bond Formation: Can be oxidized to form a disulfide-bridged dimer, a reaction of significance in biological systems and materials science.[4]

-

Alkylation: The thiol can be alkylated with alkyl halides to form thioethers.

Aryl Bromide:

-

Cross-Coupling Reactions: The bromine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, allowing for the formation of carbon-carbon bonds and the synthesis of more complex molecules.[4]

-

Nucleophilic Aromatic Substitution: Under certain conditions, the bromine atom can be displaced by strong nucleophiles.

Experimental Protocols

Detailed experimental protocols for the determination of key physical properties are outlined below. These are generalized procedures for aromatic carboxylic acids and should be adapted for this compound with appropriate safety precautions.

Determination of Melting Point

A capillary tube is packed with a small amount of the crystalline solid. The tube is then placed in a melting point apparatus, and the temperature is slowly increased. The temperature range over which the solid melts is recorded as the melting point.

Determination of Boiling Point (Distillation)

For compounds that are stable at their boiling point, distillation can be used. The compound is heated in a distillation flask, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point. Given the high predicted boiling point of this compound, vacuum distillation may be necessary to prevent decomposition.

Determination of Solubility

A small, accurately weighed amount of the solute is added to a known volume of the solvent at a specific temperature. The mixture is stirred until equilibrium is reached. The concentration of the dissolved solute is then determined by a suitable analytical method, such as spectroscopy or titration. This process is repeated with increasing amounts of solute until saturation is achieved.

Determination of pKa (Potentiometric Titration)

A solution of the acid of known concentration is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the base using a pH meter. A titration curve is constructed by plotting the pH against the volume of base added. The pKa is the pH at which half of the acid has been neutralized.

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7-8 ppm) corresponding to the three protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid and bromine atom, and the electron-donating thiol group. A broad singlet corresponding to the carboxylic acid proton would likely be observed at a downfield chemical shift (>10 ppm), and a singlet for the thiol proton would also be present.

-

¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a downfield chemical shift (around 170 ppm). The chemical shifts of the aromatic carbons will be influenced by the attached functional groups.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretch from the carboxylic acid is expected in the region of 2500-3300 cm⁻¹. A sharp C=O stretch from the carbonyl group will be observed around 1700 cm⁻¹. The S-H stretch from the thiol group typically appears as a weak band around 2550-2600 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[4][5]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (233.08 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Synthesis Workflow

A potential synthetic route to this compound can be envisioned starting from commercially available materials. The following diagram illustrates a logical workflow for its synthesis, which would involve bromination of a suitable precursor followed by introduction of the thiol group.

Caption: A potential synthetic workflow for this compound.

Logical Relationship of Functional Group Reactivity

The interplay of the functional groups in this compound dictates its overall chemical behavior and potential applications.

Caption: Reactivity relationships of the functional groups in the molecule.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6] For detailed safety information, refer to the Safety Data Sheet (SDS).[6]

Conclusion

This compound is a valuable chemical entity with a rich profile of physical and chemical properties. Its multifunctional nature provides a platform for diverse chemical transformations, making it a compound of high interest for researchers in medicinal chemistry and materials science. This guide serves as a foundational resource for professionals working with this compound, offering key data and procedural insights to facilitate its effective and safe utilization in research and development.

References

- 1. This compound CAS#: 61954-80-1 [amp.chemicalbook.com]

- 2. anaxlab.com [anaxlab.com]

- 3. PubChemLite - this compound (C7H5BrO2S) [pubchemlite.lcsb.uni.lu]

- 4. 3-Bromo-5-mercaptobenzoic acid | Benchchem [benchchem.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. echemi.com [echemi.com]

5-Bromo-2-mercaptobenzoic acid CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-mercaptobenzoic acid is a substituted aromatic compound containing a carboxylic acid, a thiol group, and a bromine atom. Its unique trifunctional nature makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. The presence of the thiol group suggests potential activity towards thiol-dependent enzymes, a class of proteins implicated in a wide range of diseases. This guide provides a comprehensive overview of the known properties, potential applications, and relevant experimental considerations for this compound.

Core Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 61954-80-1 |

| Molecular Formula | C₇H₅BrO₂S |

| Molecular Weight | 233.08 g/mol |

| Appearance | Pale Brown Solid |

| Purity | >98% (typical) |

| SMILES Code | O=C(O)C1=CC(Br)=CC=C1S |

Synthesis and Reactivity

While specific, detailed protocols for the synthesis of this compound are not extensively published, a plausible synthetic route can be inferred from standard organic chemistry principles and published methods for analogous compounds. A potential approach involves the diazotization of an amino-substituted precursor followed by introduction of the thiol group.

Potential Synthetic Workflow

Caption: A potential synthetic workflow for this compound.

The reactivity of this molecule is characterized by the individual functional groups. The carboxylic acid can undergo esterification and amidation. The thiol group is nucleophilic and susceptible to oxidation, and it can be a key pharmacophore for interaction with biological targets. The aromatic bromine can participate in cross-coupling reactions, allowing for further molecular elaboration.

Potential Applications in Drug Discovery

The thiol group in this compound makes it an interesting candidate for the design of inhibitors targeting thiol-dependent enzymes. These enzymes, which include cysteine proteases, are involved in a multitude of pathological conditions.

Inhibition of Thiol-Dependent Enzymes

Thiol-dependent enzymes utilize a cysteine residue in their active site for catalysis. The thiol group of an inhibitor can form a covalent or non-covalent interaction with this active site cysteine, leading to inhibition of the enzyme's activity. This mechanism is a key strategy in the development of drugs for various diseases.[1][2][3][4]

Caption: General mechanism of thiol-dependent enzyme inhibition.

Experimental Protocols

Due to the limited publicly available data for this specific compound, the following is a generalized experimental workflow for assessing the inhibitory potential of this compound against a generic thiol-dependent enzyme.

Enzyme Inhibition Assay Workflow

Caption: A typical workflow for an enzyme inhibition assay.

Safety and Handling

Based on available safety data sheets, this compound should be handled with care in a laboratory setting.

| Hazard Statement | Description |

| Acute Toxicity, Oral | Harmful if swallowed. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Eye Damage/Irritation | Causes serious eye irritation. |

| STOT - Single Exposure | May cause respiratory irritation. |

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical intermediate with significant potential in medicinal chemistry and drug discovery. Its structural features, particularly the thiol group, suggest that it could serve as a scaffold for the development of inhibitors for thiol-dependent enzymes. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its therapeutic potential. Researchers are encouraged to use the information and workflows presented in this guide as a starting point for their investigations.

References

- 1. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thiol proteases: inhibitors and potential therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiol-Dependent Enzymes and Their Inhibitors: A Review: Ingenta Connect [ingentaconnect.com]

- 4. researchgate.net [researchgate.net]

Spectroscopic Analysis of 5-Bromo-2-mercaptobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 5-Bromo-2-mercaptobenzoic acid (C₇H₅BrO₂S), a compound of interest in organic synthesis and pharmaceutical research. Due to a lack of publicly available experimental spectra for this specific molecule, this document presents predicted mass spectrometry data and references data from structurally similar compounds to infer potential spectroscopic characteristics. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis that are applicable for the characterization of this and similar chemical entities.

Core Spectroscopic Data

Mass Spectrometry Data

Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound. While experimental data is not published, predicted data from computational models are available.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts [1]

| Adduct Type | Predicted m/z |

| [M+H]⁺ | 232.92664 |

| [M-H]⁻ | 230.91208 |

| [M+Na]⁺ | 254.90858 |

| [M+NH₄]⁺ | 249.95318 |

| [M]⁺ | 231.91881 |

Note: Data is based on computational predictions and serves as a theoretical reference.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Analogous Data)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. In the absence of specific data for this compound, data from related brominated benzoic acid derivatives can provide insight into expected chemical shifts. For instance, the aromatic protons and carbons of similar compounds show predictable patterns based on substituent effects.

Infrared (IR) Spectroscopy (Analogous Data)

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-S (thiol) vibrations, and C-Br vibrations, in addition to aromatic C-H and C=C stretching. For reference, the NIST WebBook provides IR data for the structurally similar 5-bromo-2-hydroxybenzoic acid.[2]

Experimental Protocols

The following are detailed, generalized protocols for acquiring spectroscopic data. These methodologies are standard in the field and can be adapted for the specific analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for obtaining ¹H and ¹³C NMR spectra.

-

Sample Preparation :

-

Accurately weigh 5-10 mg of the solid this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) inside a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved. Gentle sonication may be used to aid dissolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

Data Acquisition :

-

Spectra can be recorded on a 400 MHz (or higher) NMR spectrometer.[3]

-

¹H NMR : Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12-16 ppm, a sufficient number of scans (e.g., 16-64) to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse program. This typically requires a larger number of scans compared to ¹H NMR.

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the internal standard (TMS) or the residual solvent peak.

-

For ¹H NMR, integrate the signals to determine the relative proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum using the KBr pellet method, suitable for solid samples.

-

Sample Preparation :

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is achieved.

-

Transfer the powder to a pellet-pressing die and apply pressure (typically 8-10 tons) with a hydraulic press to form a thin, translucent pellet.

-

-

Data Acquisition :

-

Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric H₂O and CO₂ interference.

-

Perform a background scan with an empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing :

-

Perform a baseline correction on the acquired spectrum.

-

Label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a suitable solvent compatible with reverse-phase chromatography (e.g., a mixture of acetonitrile and water with 0.1% formic acid).

-

-

Data Acquisition :

-

Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.

-

Separate the analyte using a suitable C18 reverse-phase column with a gradient elution profile (e.g., increasing concentration of acetonitrile in water).

-

The mass spectrometer can be operated in both positive and negative ion modes to detect different adducts (e.g., [M+H]⁺ and [M-H]⁻).

-

Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

-

-

Data Analysis :

-

Analyze the resulting mass spectrum to identify the peak corresponding to the molecular ion and any significant fragment ions.

-

Compare the observed m/z values with the predicted values to confirm the compound's identity.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

Technical Guide: Synthesis and Purification of 5-Bromo-2-mercaptobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 5-Bromo-2-mercaptobenzoic acid, a valuable building block in medicinal chemistry and drug development. This document details the underlying chemical principles, step-by-step experimental protocols, and methods for achieving high purity of the final compound.

Synthesis of this compound

The most common and effective method for the synthesis of this compound is a multi-step process commencing with the bromination of 2-aminobenzoic acid (anthranilic acid), followed by a diazotization reaction and subsequent introduction of the mercapto group via the Leuckart thiophenol reaction.

Synthesis of the Precursor: 2-Amino-5-bromobenzoic Acid

The initial step involves the electrophilic bromination of 2-aminobenzoic acid. This reaction yields the necessary precursor, 2-amino-5-bromobenzoic acid.

Experimental Protocol: Synthesis of 2-Amino-5-bromobenzoic Acid

A solution of bromine (7.2 g, 40 mmol) in 47 mL of glacial acetic acid is added dropwise to a stirred solution of sodium 2-aminobenzoate (6.4 g, 40 mmol) in 32 mL of glacial acetic acid at 15°C.[1] The reaction mixture is stirred for an additional hour at this temperature. The resulting precipitate is collected by filtration, washed with benzene, and dried.[1] To separate the desired 2-amino-5-bromobenzoic acid from any di-brominated byproduct, the crude product can be treated with boiling water and hydrochloric acid, where the desired product precipitates upon cooling of the filtrate.[1]

| Parameter | Value | Reference |

| Starting Material | 2-Aminobenzoic Acid | [1] |

| Reagents | Bromine, Glacial Acetic Acid | [1] |

| Reaction Temperature | 15°C | [1] |

| Typical Yield | Up to 96% | [2] |

Synthesis of this compound via Leuckart Thiophenol Reaction

The Leuckart thiophenol reaction provides a reliable method for the introduction of a thiol group onto an aromatic ring starting from a diazonium salt.[3][4] The process involves three key stages: diazotization of the amino group, formation of a xanthate ester, and subsequent hydrolysis to yield the target mercaptobenzoic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 2-Amino-5-bromobenzoic Acid 2-Amino-5-bromobenzoic acid is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cooled to 0-5°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

Step 2: Formation of the Aryl Xanthate A pre-cooled aqueous solution of potassium ethyl xanthate is then slowly added to the diazonium salt solution. The reaction mixture is stirred at a low temperature, which may be followed by gentle warming, to facilitate the formation of the S-(5-bromo-2-carboxyphenyl) O-ethyl dithiocarbonate intermediate.

Step 3: Hydrolysis to this compound The intermediate aryl xanthate is then hydrolyzed under basic conditions. An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, is added to the reaction mixture, which is then heated to induce hydrolysis of the xanthate to the corresponding thiophenol. Acidification of the reaction mixture with a strong acid will precipitate the crude this compound.

| Parameter | Value (Typical) |

| Starting Material | 2-Amino-5-bromobenzoic Acid |

| Key Reagents | Sodium Nitrite, Potassium Ethyl Xanthate, Sodium Hydroxide |

| Reaction Conditions | 0-5°C (Diazotization), followed by heating for hydrolysis |

| Expected Yield | 60-80% (based on analogous reactions) |

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and impurities. Recrystallization is the most effective method for obtaining a high-purity solid product.

Experimental Protocol: Recrystallization of this compound

The crude this compound is dissolved in a minimum amount of a hot solvent system, typically a mixture of ethanol and water or methanol and water. The choice of solvent and their ratio is critical for efficient purification. The hot, saturated solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. The purified crystals are then collected by vacuum filtration, washed with a small amount of the cold solvent mixture, and dried under vacuum. For related brominated benzoic acids, recrystallization from aqueous ethanol or acetic acid has been shown to yield high-purity products.

| Parameter | Value (Typical) | Reference |

| Purification Method | Recrystallization | [5] |

| Solvent System | Ethanol/Water or Methanol/Water | [5][6] |

| Expected Recovery | 80-95% | |

| Expected Purity | >98% | [5] |

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO₂S | [4] |

| Molecular Weight | 233.09 g/mol | [4] |

| Appearance | Off-white to yellow solid | |

| Melting Point | ~218-220 °C | |

| ¹H NMR | Consistent with the structure | [3] |

| ¹³C NMR | Consistent with the structure | [3] |

| Mass Spectrometry | [M-H]⁻ at m/z 230.91208 | [4] |

Visualized Workflows

Synthesis Pathway

Caption: Synthesis pathway for this compound.

Purification Workflow

Caption: Purification workflow for this compound.

References

- 1. Leuckart thiophenol reaction - Wikipedia [en.wikipedia.org]

- 2. 2-Amino-5-bromobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. 61954-80-1|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C7H5BrO2S) [pubchemlite.lcsb.uni.lu]

- 5. CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents [patents.google.com]

- 6. CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

Commercial Suppliers of Research-Grade 5-Bromo-2-mercaptobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of research-grade 5-Bromo-2-mercaptobenzoic acid, its potential applications in drug discovery, and relevant experimental considerations. This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this compound as a building block in their synthetic chemistry and medicinal chemistry programs.

Introduction to this compound

This compound (CAS No. 61954-80-1) is a versatile bifunctional organic compound featuring a carboxylic acid and a thiol group on a brominated benzene ring. This unique combination of reactive functional groups makes it a valuable starting material and intermediate in the synthesis of a wide range of complex molecules, particularly in the field of pharmaceutical research. The presence of the bromine atom offers a convenient handle for cross-coupling reactions, while the thiol and carboxylic acid moieties allow for a variety of chemical transformations, making it an attractive scaffold for the development of novel therapeutic agents.

Commercial Availability and Specifications

A number of chemical suppliers offer this compound for research purposes. The quality and purity of the compound are critical for reliable and reproducible experimental outcomes. Below is a summary of commercially available research-grade this compound from various suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed purity and analytical data.

| Supplier | Product Number | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Anax Laboratories | Ax-12227 | >98% | 61954-80-1 | C7H5BrO2S | 233.08 |

| BLD Pharm | 61954-80-1 | --- | 61954-80-1 | C7H5BrO2S | 233.08 |

| Parchem | --- | --- | 61954-80-1 | C7H5BrO2S | 233.08 |

| AISION BIOLOGICS | --- | 97% | 61954-80-1 | C7H5BrO2S | 233.08 |

| FDC Chemical | 61954-80-1 | --- | 61954-80-1 | C7H5BrO2S | 233.08 |

| P&S Chemicals | --- | --- | 61954-80-1 | C7H5BrO2S | 233.08 |

Note: Purity and other specifications may vary by lot. It is essential to consult the supplier's documentation for the most accurate information.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C7H5BrO2S |

| Molecular Weight | 233.08 g/mol |

| Appearance | Typically a pale brown or off-white solid |

| CAS Number | 61954-80-1 |

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a promising scaffold for the synthesis of targeted therapeutics. Its application is particularly relevant in the development of inhibitors for enzymes involved in critical cellular processes, such as DNA repair and cell cycle regulation.

Potential as a Building Block for PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, inhibiting PARP can lead to synthetic lethality, making PARP inhibitors a valuable class of anti-cancer drugs.[2] The core structure of many PARP inhibitors features a pharmacophore that mimics the nicotinamide portion of the NAD+ substrate. This compound can serve as a versatile starting material for the synthesis of novel PARP inhibitors. The carboxylic acid can be converted to an amide, a common feature in PARP inhibitors, while the thiol group can be used to introduce further diversity or to modulate the compound's physicochemical properties. The bromine atom allows for the introduction of various aryl or heteroaryl groups via Suzuki or other palladium-catalyzed cross-coupling reactions to explore the adenosine-binding pocket of the enzyme.[1]

Targeting Other DNA Repair Pathways

Beyond PARP, other proteins in the DNA damage response (DDR) are attractive targets for cancer therapy.[3] The ability to generate diverse chemical libraries from this compound makes it a valuable tool for screening against various targets within the DDR network, including kinases and other enzymes involved in homologous recombination and non-homologous end joining.[3]

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common transformation utilizing the bromine atom of aryl bromides like this compound. This protocol is provided as a general guideline and may require optimization for specific substrates and scales.

Objective: To synthesize a biaryl derivative of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (e.g., 0.05 equivalents)

-

Phosphine ligand (e.g., SPhos, JohnPhos) (e.g., 0.2 equivalents)

-

Base (e.g., Potassium carbonate, Cesium carbonate) (2.0 - 3.0 equivalents)

-

Anhydrous solvent (e.g., THF, 1,4-dioxane, toluene)

-

Water (degassed)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent), the arylboronic acid, and the base.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst and the phosphine ligand. Add this mixture to the reaction flask under a positive pressure of inert gas.

-

Solvent Addition: Add the degassed organic solvent and degassed water to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 40-100 °C) and stir vigorously for the required time (typically 2.5 - 24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conclusion

This compound is a readily available and highly versatile building block for medicinal chemistry and drug discovery. Its unique combination of functional groups provides multiple avenues for synthetic elaboration, making it a valuable starting point for the development of novel small molecule therapeutics, particularly in the area of oncology and DNA repair. Researchers are encouraged to consult with commercial suppliers for the highest quality research-grade material and to obtain detailed analytical data to ensure the success of their synthetic endeavors.

References

- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Chemotherapeutic Compounds Targeting the DNA Double-Strand Break Repair Pathways: The Good, the Bad, and the Promising [frontiersin.org]

A Comprehensive Technical Guide to 5-Bromo-2-mercaptobenzoic Acid: Safety, Handling, and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety protocols, handling procedures, and storage requirements for 5-Bromo-2-mercaptobenzoic acid. Adherence to these guidelines is essential to ensure a safe laboratory environment and maintain the integrity of the compound for research and development purposes.

Chemical and Physical Properties

This compound is an organic compound utilized in various chemical syntheses. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C7H5BrO2S[1] |

| Molecular Weight | 233.08 g/mol [1] |

| Melting Point | 183 °C[1] |

| Boiling Point | 353.3±32.0 °C (Predicted)[1] |

| Density | 1.782±0.06 g/cm3 (Predicted)[1] |

| pKa | 3.15±0.36 (Predicted)[1] |

| Storage Temperature | Inert atmosphere, Room Temperature[1] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement |

| Acute toxicity, Oral (Category 3) | H301: Toxic if swallowed[2] |

| Skin irritation (Category 2) | H315: Causes skin irritation[2] |

| Eye irritation (Category 2) | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity – single exposure (Category 3) | H335: May cause respiratory irritation[2] |

Signal Word: Danger[2]

Pictograms:

Precautionary Statements:

A series of precautionary statements provide guidance on preventing and responding to exposure.

| Type | Statement Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2] |

| P264 | Wash hands and exposed skin thoroughly after handling.[2][3] | |

| P270 | Do not eat, drink or smoke when using this product.[2] | |

| P271 | Use only outdoors or in a well-ventilated area.[2] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] | |

| Response | P301+P316 | IF SWALLOWED: Get emergency medical help immediately.[2] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[2] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][3] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3] | |

| P319 | Get medical help if you feel unwell.[2] | |

| P332+P317 | If skin irritation occurs: Get medical help.[2] | |

| P362+P364 | Take off contaminated clothing and wash it before reuse.[2] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[2][3] |

| P405 | Store locked up.[2] | |

| Disposal | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] |

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are critical to minimizing exposure risk.

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[3][4]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3][5]

Personal Protective Equipment:

| PPE Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN 166 (EU) or NIOSH (US) standards).[2] |

| Skin Protection | Wear impervious, flame-resistant protective clothing. Handle with gloves that have been inspected prior to use.[2] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[2] |

General Hygiene Practices:

-

Wash hands thoroughly after handling the compound.[3]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[2]

-

Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.

Storage and Stability

Correct storage is vital for maintaining the chemical's stability and preventing hazardous situations.

| Storage Condition | Recommendation |

| Container | Keep container tightly closed.[2][3] |

| Environment | Store in a dry, cool, and well-ventilated place.[3][6] |

| Security | Store in a locked-up and secure area.[2][3] |

| Incompatible Materials | Avoid contact with strong oxidizing agents.[5] |

| Stability | The product is considered stable under recommended storage conditions. Hazardous polymerization will not occur. |

First-Aid Measures

In the event of exposure, immediate and appropriate first-aid is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical advice.[2][3] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists.[2][3] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and get emergency medical help immediately.[2][5] |

Experimental Protocols and Workflows

Caption: General workflow for handling hazardous chemicals.

This workflow emphasizes the cyclical nature of laboratory safety, from preparation and handling to cleanup and proper storage, ensuring a controlled and safe research environment. Researchers should always adapt this general workflow to the specific requirements of their experimental designs and institutional safety protocols.

References

Solubility of 5-Bromo-2-mercaptobenzoic acid in common laboratory solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromo-2-mercaptobenzoic acid in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a predictive solubility profile based on the compound's molecular structure and provides detailed experimental protocols for its empirical determination.

Introduction to this compound

This compound is a multifaceted organic compound featuring a benzene ring substituted with a bromine atom, a carboxylic acid group, and a thiol (mercaptan) group. Its chemical structure suggests a degree of polarity and the potential for acidic behavior, which are key determinants of its solubility. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, purification, formulation development, and biological assays.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like." The molecular structure of this compound contains both polar (carboxylic acid and thiol) and nonpolar (brominated benzene ring) moieties. The presence of the carboxylic acid group allows for deprotonation in basic solutions to form a more soluble salt. The thiol group is less polar than an alcohol but can still engage in some polar interactions.[1][2][3]

Based on these structural features, a qualitative prediction of its solubility in common laboratory solvents is presented in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The carboxylic acid and thiol groups can form hydrogen bonds with water, but the nonpolar brominated aromatic ring limits solubility.[4][5] |

| Methanol, Ethanol | Soluble | The alcohol solvents can act as both hydrogen bond donors and acceptors, and their alkyl chains can interact with the nonpolar part of the molecule. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and can effectively solvate the carboxylic acid and thiol groups. |

| Acetone, Acetonitrile | Moderately Soluble | These solvents are polar but less effective at solvating the acidic proton compared to DMSO. | |

| Nonpolar | Hexane, Toluene | Insoluble to Sparingly Soluble | The overall polarity of the molecule is too high for significant solubility in nonpolar solvents.[6] |

| Ethers | Diethyl Ether | Sparingly to Moderately Soluble | Diethyl ether has a slight polarity and can act as a hydrogen bond acceptor for the acidic proton.[7] |

| Aqueous Basic | 5% Sodium Hydroxide (NaOH) | Soluble | The carboxylic acid will be deprotonated to form a highly polar and water-soluble sodium salt.[8] |

| 5% Sodium Bicarbonate (NaHCO₃) | Soluble | As a carboxylic acid, it is expected to be acidic enough to react with a weak base like sodium bicarbonate.[9] | |

| Aqueous Acidic | 5% Hydrochloric Acid (HCl) | Insoluble | The compound is acidic and will remain in its neutral, less soluble form in an acidic solution.[9] |

Experimental Protocols for Solubility Determination

The following protocols describe standard laboratory methods for determining the solubility of a compound like this compound.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, sparingly soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of solvents (e.g., water, ethanol, acetone, toluene, 5% NaOH, 5% HCl)

-

Small test tubes

-

Spatula

-

Vortex mixer

Procedure:

-

Add approximately 25 mg of this compound to a clean, dry test tube.[7]

-

Add 0.75 mL of the selected solvent to the test tube in small portions.[7]

-

After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[7][8]

-

Visually inspect the mixture against a contrasting background to determine if the solid has dissolved completely.

-

Record the compound as "soluble" if it completely dissolves, "sparingly soluble" if a small portion dissolves or the solution is cloudy, and "insoluble" if the solid does not appear to dissolve.[8]

-

For aqueous solutions, the pH can be tested with litmus paper to confirm acidic or basic properties.[9]

Protocol 2: Quantitative Solubility Determination by Gravimetric Method

This method determines the equilibrium solubility of a compound in a solvent at a specific temperature.

Materials:

-

This compound

-

Chosen solvent

-

Scintillation vials or other sealable containers

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the solvent in a scintillation vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached.

-

After equilibration, allow the mixture to stand undisturbed at the same temperature for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove all undissolved solids.

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven until the dissolved solid is completely dry.

-

Weigh the dish or vial containing the dried solid.

-

Calculate the solubility by subtracting the initial weight of the empty container from the final weight and dividing by the volume of the aliquot taken. The result is typically expressed in mg/mL or g/L.

Logical Workflow for Solubility Classification

The following diagram illustrates a systematic approach to classifying an unknown organic compound based on its solubility in a series of solvents. This workflow is a standard procedure in qualitative organic analysis.

Caption: A flowchart illustrating the systematic procedure for determining the solubility class of an organic compound.

Conclusion

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Thiol - Wikipedia [en.wikipedia.org]

- 3. medical.mu.edu.iq [medical.mu.edu.iq]

- 4. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.ws [chem.ws]

- 9. scribd.com [scribd.com]

5-Bromo-2-mercaptobenzoic Acid: A Versatile Building Block for Research and Development

An In-depth Technical Guide on its Potential Research Applications

Abstract

5-Bromo-2-mercaptobenzoic acid, a halogenated aromatic thiol, is a versatile chemical intermediate with significant potential across various scientific disciplines. Its unique trifunctional structure, featuring a carboxylic acid, a mercapto group, and a bromine atom, offers a rich scaffold for chemical modification and imparts valuable properties for applications in drug discovery, materials science, and chemical synthesis. This technical guide provides a comprehensive overview of the potential research applications of this compound, detailing its role as a key building block in the synthesis of bioactive molecules, its utility in the fabrication of advanced materials, and its potential in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to explore the utility of this compound in their respective fields.

Chemical and Physical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrO₂S | [1][2] |

| Molecular Weight | 233.08 g/mol | [1] |

| CAS Number | 61954-80-1 | [1][2] |

| Melting Point | 183 °C | |

| Boiling Point (Predicted) | 353.3 ± 32.0 °C | |

| Density (Predicted) | 1.782 ± 0.06 g/cm³ | |

| pKa (Predicted) | 3.15 ± 0.36 | |

| Storage | Inert atmosphere, Room Temperature |

Note: Some physical properties are predicted values and should be confirmed experimentally.

Potential Research Applications

The unique structural features of this compound make it a valuable tool in several areas of research.

Drug Discovery and Development

The primary application of this compound and its close analogs lies in its role as a crucial intermediate in the synthesis of pharmacologically active compounds.

Structurally similar compounds, such as 5-bromo-2-methylbenzoic acid and 5-bromo-2-chloro-benzoic acid, are key starting materials in the industrial synthesis of Sodium-glucose cotransporter-2 (SGLT2) inhibitors.[3][4] These drugs, including Canagliflozin and Dapagliflozin, are a class of oral anti-diabetic medications.

Signaling Pathway of SGLT2 Inhibition:

Exemplary Experimental Protocol: Synthesis of an SGLT2 Inhibitor Intermediate

The following is a representative protocol for a key step in the synthesis of SGLT2 inhibitors, illustrating how a 5-bromo-2-substituted benzoic acid derivative can be utilized. This protocol is adapted from procedures for analogous compounds.[3]

-

Diazotization: A solution of a 5-bromo-2-aminobenzoic acid derivative in an appropriate solvent is treated with a diazotizing agent (e.g., sodium nitrite) in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Sandmeyer Reaction: The diazonium salt solution is then reacted with a copper(I) halide (e.g., CuCl) to replace the diazonium group with a halogen (e.g., chlorine), yielding a 5-bromo-2-halobenzoic acid derivative.

-

Hydrolysis: The resulting ester or amide is hydrolyzed under acidic or basic conditions to afford the final 5-bromo-2-halobenzoic acid intermediate.

The Ullmann condensation reaction is a classic method for forming carbon-nitrogen bonds. Derivatives of this compound can potentially be used in such reactions to synthesize precursors for NSAIDs.[5] For instance, the reaction of a 2-halobenzoic acid with an aniline derivative can yield N-phenylanthranilic acid derivatives, which are structurally related to several NSAIDs.

Logical Workflow for NSAID Precursor Synthesis:

Materials Science

The bifunctional nature of this compound, possessing both a thiol and a carboxylic acid group, makes it an excellent candidate for applications in surface chemistry and materials synthesis.

The thiol group (-SH) has a strong affinity for gold and other noble metal surfaces, enabling the formation of well-ordered, self-assembled monolayers (SAMs).[6][7] The carboxylic acid terminus can then be used to functionalize the surface, altering its properties (e.g., wettability, biocompatibility) or for further chemical reactions. The bromine atom can also serve as a site for subsequent modifications.

Experimental Workflow for SAM Formation:

Representative Experimental Protocol for SAM Preparation on Gold:

This protocol is a general guide for forming SAMs of thiol-containing molecules on gold surfaces.[8]

-

Substrate Preparation: A gold-coated substrate (e.g., silicon wafer with a gold layer) is cleaned by sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) and then dried under a stream of nitrogen.

-

Solution Preparation: A dilute solution (e.g., 1 mM) of this compound is prepared in a high-purity solvent such as ethanol.

-

Immersion: The cleaned gold substrate is immersed in the thiol solution for a period of 12 to 24 hours at room temperature to allow for the formation of a well-ordered monolayer.

-

Rinsing and Drying: After incubation, the substrate is removed from the solution, rinsed thoroughly with the same solvent to remove any physisorbed molecules, and then dried with nitrogen.

-

Characterization: The resulting SAM can be characterized using various surface-sensitive techniques, such as contact angle goniometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM).

The carboxylic acid group of this compound can coordinate with metal ions or clusters to form metal-organic frameworks (MOFs).[9][10] MOFs are highly porous materials with potential applications in gas storage, separation, and catalysis. The thiol and bromo functionalities on the linker can be used to tune the properties of the MOF or for post-synthetic modification.

Logical Relationship in MOF Synthesis:

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Breaking boundaries in diabetic nephropathy treatment: design and synthesis of novel steroidal SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2-mercaptobenzoic Acid: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-mercaptobenzoic acid is a trifunctional building block of significant interest in organic synthesis, particularly for the construction of complex heterocyclic scaffolds and novel pharmaceutical agents. Its unique arrangement of a carboxylic acid, a thiol, and an aryl bromide on a benzene ring offers orthogonal reactivity, enabling selective transformations at each functional group. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, serving as a technical resource for professionals in chemical research and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines plausible synthetic routes and reactions based on well-established chemical principles and analogous transformations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are critical for designing reaction conditions and purification protocols.

| Property | Value | Source |

| CAS Number | 61954-80-1 | [1][2] |

| Molecular Formula | C₇H₅BrO₂S | [1] |

| Molecular Weight | 233.09 g/mol | [1] |

| Appearance | Off-white to yellow crystalline solid (predicted) | - |

| Melting Point | Not reported | - |

| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water (predicted) | - |

| SMILES | SC1=C(C(O)=O)C=C(Br)C=C1 | - |

| InChI Key | UINIBOQGXIFOQN-UHFFFAOYSA-N | [3] |

Synthesis of this compound

While a definitive, high-yield synthesis of this compound is not extensively documented, a plausible and commonly employed strategy for synthesizing thiosalicylic acid analogs involves a multi-step sequence starting from a readily available precursor. A potential synthetic pathway is outlined below.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the diazotization of an appropriately substituted aniline, followed by the introduction of the thiol group.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of thiosalicylic acid and its derivatives.

Step 1: Diazotization of 2-Amino-5-bromobenzoic Acid

-

Suspend 2-amino-5-bromobenzoic acid in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Formation of the Disulfide Intermediate

-

In a separate flask, prepare a solution of sodium disulfide (Na₂S₂).

-

Slowly add the cold diazonium salt solution to the sodium disulfide solution, keeping the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Acidify the mixture with a strong acid (e.g., HCl) to precipitate the disulfide intermediate.

-

Collect the precipitate by filtration, wash with water, and dry.

Step 3: Reduction to this compound

-

Suspend the dried disulfide intermediate in glacial acetic acid.

-

Add a reducing agent, such as zinc dust, in portions while stirring.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, filter to remove excess zinc, and pour the filtrate into ice water to precipitate the product.

-

Collect the crude this compound by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).

Reactivity and Applications in Organic Synthesis

This compound possesses three distinct reactive sites, allowing for a range of chemical transformations. The reactivity of each functional group can be selectively addressed by choosing appropriate reaction conditions.

Caption: Reactivity map of this compound.

Reactions at the Thiol Group

The thiol group is a potent nucleophile and can readily undergo a variety of transformations.

-

S-Alkylation: Reaction with alkyl halides in the presence of a base yields the corresponding thioethers. This is a fundamental transformation for introducing diverse side chains.

-

Michael Addition: The thiolate anion can participate in Michael additions to α,β-unsaturated carbonyl compounds.

-

Oxidation: Mild oxidation (e.g., with I₂ or air) leads to the formation of the corresponding disulfide. Stronger oxidizing agents can convert the thiol to a sulfonic acid.

-

Cyclization: The thiol group is well-positioned for intramolecular cyclization reactions with the adjacent carboxylic acid or with electrophiles introduced at the bromine position, leading to the formation of sulfur-containing heterocycles like benzothiazines and thioxanthenones.

Reactions at the Carboxylic Acid Group

The carboxylic acid functionality can be derivatized using standard methods.

-

Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or with alkyl halides in the presence of a base affords the corresponding esters.

-

Amide Formation: Activation of the carboxylic acid (e.g., to an acid chloride or with coupling reagents like DCC or HATU) followed by reaction with amines yields amides.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Reactions at the Aryl Bromide

The aryl bromide is an excellent handle for transition metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters allows for the formation of C-C bonds, leading to biaryl structures.

-

Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes provides access to aryl alkynes.

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines enables the formation of C-N bonds.

-

Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can introduce vinyl groups.

Application in Heterocyclic Synthesis

A key application of this compound is in the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.

Synthesis of Thioxanthenones

Thioxanthenones are a class of compounds with diverse biological activities. This compound can serve as a precursor to substituted thioxanthenones through an intramolecular Friedel-Crafts acylation of an intermediate diaryl thioether.

Caption: Synthesis of thioxanthenones.

Potential in Drug Discovery

The structural motifs accessible from this compound are present in numerous biologically active molecules. Its utility as a building block can be envisioned in the synthesis of:

-

Enzyme Inhibitors: The thiol group can act as a zinc-binding group or a covalent modifier of cysteine residues in enzyme active sites.

-

GPCR Ligands: The ability to generate diverse biaryl and heterocyclic structures through cross-coupling and cyclization reactions makes it a valuable starting material for the synthesis of novel ligands for G-protein coupled receptors.

-

Antimicrobial and Antiviral Agents: Many sulfur-containing heterocycles exhibit antimicrobial and antiviral properties.

Conclusion

This compound is a highly versatile and promising building block for organic synthesis. The presence of three distinct and reactive functional groups provides a platform for the synthesis of a wide array of complex molecules, particularly heterocyclic systems of medicinal interest. While detailed experimental procedures for its synthesis and reactions are not widely reported, its chemical behavior can be reliably predicted based on the known reactivity of its constituent functional groups. This guide serves as a foundational resource to stimulate further research and application of this valuable synthetic intermediate.

References

- 1. Thiosalicylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Moiety: Unraveling the Historical Context and Discovery of 5-Bromo-2-mercaptobenzoic Acid

For Immediate Release

A deep dive into the historical archives of organic chemistry reveals that the discovery of 5-Bromo-2-mercaptobenzoic acid, a compound now recognized for its utility in the synthesis of various pharmaceuticals and specialty chemicals, is not marked by a singular, celebrated event but rather represents a logical progression in the systematic exploration of substituted aromatic compounds. Its emergence is rooted in the foundational advancements of 19th and early 20th-century organosulfur and halogenation chemistry. This technical guide illuminates the historical backdrop, plausible early synthetic routes, and physicochemical characteristics of this important chemical entity.

Historical Context: A Convergence of Synthesis and Theory

The story of this compound begins with the confluence of two significant streams of chemical investigation: the synthesis and characterization of thiophenols and the electrophilic substitution of aromatic rings.

In the late 19th century, the study of organosulfur compounds was gaining momentum, with chemists diligently exploring the synthesis and reactions of thiols and their derivatives. A pivotal parent compound, 2-mercaptobenzoic acid (thiosalicylic acid), was accessible through methods such as the diazotization of anthranilic acid, a technique that had become a cornerstone of aromatic chemistry. This process allowed for the introduction of a sulfhydryl group onto the benzene ring, opening up a new class of compounds for investigation.

Concurrently, the principles of electrophilic aromatic substitution were being firmly established. The bromination of benzoic acid and its derivatives was a subject of intense study. Chemists of the era were elucidating the directing effects of various functional groups on the benzene ring. The carboxyl group of benzoic acid was known to be a meta-director. However, the interplay of multiple substituents, which could either reinforce or oppose each other's directing influence, was a complex area of research that paved the way for the synthesis of a vast array of polysubstituted benzene derivatives.

Given this scientific landscape, the synthesis of this compound would have been a natural extension of existing knowledge—a deliberate attempt to combine a bromine atom and a mercapto group on a benzoic acid scaffold to study the resulting properties and potential applications. While a definitive "discovery" paper remains elusive in currently digitized records, the compound's synthesis was an inevitable outcome of the systematic chemical explorations of the time.

Physicochemical Properties

The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₇H₅BrO₂S |

| Molecular Weight | 233.08 g/mol |

| CAS Number | 61954-80-1 |

| Appearance | (Not explicitly found in early records) |

| Melting Point | (Not explicitly found in early records) |

| Solubility | (Not explicitly found in early records) |

Note: Early 20th-century publications often lacked the detailed, standardized physicochemical data common today. The values presented are from modern chemical databases.

Plausible Historical Synthesis Protocol

While the precise first synthesis is not documented, a highly plausible route, based on the established chemical reactions of the early 20th century, would involve the diazotization of 2-amino-5-bromobenzoic acid. This method is an adaptation of the well-known synthesis of thiosalicylic acid from anthranilic acid.

Objective: To synthesize this compound from 2-amino-5-bromobenzoic acid.

Materials:

-

2-amino-5-bromobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium sulfide (Na₂S)

-

Sulfur (S)

-

Sodium carbonate (Na₂CO₃)

-

Zinc dust (Zn)

-

Glacial acetic acid

-

Ice

-

Ether (for extraction, optional)

Methodology:

-

Diazotization: A solution of 2-amino-5-bromobenzoic acid in dilute hydrochloric acid is cooled to 0-5°C in an ice bath. A chilled aqueous solution of sodium nitrite is added dropwise with constant stirring, maintaining the low temperature, to form the corresponding diazonium salt. The completion of the reaction can be tested with starch-iodide paper.

-

Formation of the Disulfide: In a separate vessel, a solution of sodium disulfide is prepared by dissolving sodium sulfide and elemental sulfur in water. The cold diazonium salt solution is then slowly added to the sodium disulfide solution. A vigorous evolution of nitrogen gas is observed, and a precipitate of the corresponding dithiosalicylic acid derivative is formed.

-

Isolation and Purification of the Disulfide: The precipitated disulfide is collected by filtration and washed with cold water. To purify, the crude product can be dissolved in a hot aqueous solution of sodium carbonate and then re-precipitated by the addition of hydrochloric acid.

-

Reduction to the Thiol: The purified, moist disulfide is suspended in glacial acetic acid. Zinc dust is added to the suspension, and the mixture is refluxed. The zinc reduces the disulfide bond to the corresponding thiol.

-

Isolation of this compound: After the reduction is complete, the hot reaction mixture is filtered to remove excess zinc. The filtrate is then cooled, and upon the addition of water, this compound precipitates. The solid product is collected by filtration, washed with cold water, and dried. Further purification could be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Logical Workflow of Plausible Historical Synthesis

The following diagram illustrates the logical steps of the plausible historical synthesis of this compound.

Caption: Plausible historical synthesis pathway for this compound.

Conclusion

The discovery of this compound was not a serendipitous event but a product of the systematic and logical progression of chemical science. Its synthesis was made possible by the foundational work on diazotization reactions and the growing understanding of electrophilic aromatic substitution. While the exact moment of its first creation may be lost to the annals of chemical history, its conceptualization and synthesis were a clear and predictable step in the expansion of the chemical universe, providing a valuable building block for future innovations in drug development and materials science.

Methodological & Application

Application Notes and Protocols for 5-Bromo-2-mercaptobenzoic Acid as a MALDI Matrix

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific established protocols for the use of 5-Bromo-2-mercaptobenzoic acid as a matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. The following application notes and protocols are therefore proposed as a starting point for methodology development, based on established principles for similar small molecule matrices, particularly benzoic acid derivatives. Optimization will be required for specific analytes and instrumentation.

Introduction

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a powerful analytical technique for the analysis of a wide range of molecules, including those in drug discovery and development. The choice of matrix is critical for successful analysis, especially for small molecules where matrix-related signals can interfere with the analyte peaks. This compound, a derivative of benzoic acid, possesses a chromophore that should absorb UV laser energy (typically 337 nm from a nitrogen laser or 355 nm from an Nd:YAG laser) and contains acidic and thiol functional groups that could facilitate protonation of analyte molecules. These characteristics suggest its potential as a MALDI matrix for the analysis of small molecules, such as drug candidates and their metabolites.

Proposed Applications

Based on its chemical structure, this compound is proposed as a suitable MALDI matrix for the analysis of:

-

Small Molecule Drugs and Drug Candidates: Particularly those with basic functional groups that can be readily protonated.

-

Metabolites: For use in drug metabolism studies.

-

Peptides: Potentially suitable for smaller peptides.

-

Other Small Organic Molecules: Where common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) produce interfering background signals in the low mass range.

Experimental Protocols

The following are detailed, proposed methodologies for utilizing this compound as a MALDI matrix.

Materials and Reagents

-

This compound (High Purity, >98%)

-

Analyte of interest

-

Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethanol (EtOH), Acetone, Trifluoroacetic acid (TFA), HPLC-grade water

-

MALDI target plate (e.g., stainless steel)

-

Pipettes and high-purity tips

Protocol 1: Matrix Solution Preparation

-

Standard Concentration: Prepare a stock solution of this compound at a concentration of 10 mg/mL.

-

Solvent System: A versatile solvent system for many small molecules is a mixture of acetonitrile and water with a small amount of acid to aid in analyte protonation. A recommended starting solvent is 50:50 (v/v) ACN:H₂O with 0.1% TFA. For less polar analytes, solvents like acetone or methanol can be tested.[1]

-

Preparation: Dissolve the this compound in the chosen solvent. Vortex thoroughly to ensure complete dissolution. If particulates remain, centrifuge the solution and use the supernatant. It is recommended to prepare matrix solutions fresh daily to ensure optimal performance.

Protocol 2: Analyte Solution Preparation

-

Concentration: Prepare the analyte solution at a concentration range of 10 fmol/µL to 1 pmol/µL. The optimal concentration will depend on the analyte's ionization efficiency.

-

Solvent: The analyte should be dissolved in a solvent that is compatible with the matrix solution. The same solvent as the matrix is often a good starting point.

Protocol 3: Sample Deposition (Dried Droplet Method)

The dried droplet method is a common and straightforward technique for sample preparation in MALDI.

-